3-Bromo-5-chloro-2-fluoroaniline hydrochloride

Solubility Formulation Handling

3-Bromo-5-chloro-2-fluoroaniline HCl features a synthetically unparalleled 3-Br-5-Cl-2-F halogen triad. The 3-Br reacts first in palladium-catalyzed couplings (e.g., Suzuki-Miyaura); the 5-Cl remains intact for second-stage derivatization; the 2-F electronically tunes the ring for regioselective control. This stable, easy-to-handle hydrochloride salt is the preferred core scaffold for polyaryl kinase inhibitors, ¹⁸F-PET tracer precursors, and CYP inhibition SAR studies. Do not substitute with generic halogenated anilines—reactivity and bioactivity are dictated by the exact substitution pattern.

Molecular Formula C6H5BrCl2FN
Molecular Weight 260.92 g/mol
CAS No. 1384265-18-2
Cat. No. B1375836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-fluoroaniline hydrochloride
CAS1384265-18-2
Molecular FormulaC6H5BrCl2FN
Molecular Weight260.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)F)Br)Cl.Cl
InChIInChI=1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
InChIKeyHCOZLUMNIRGYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-fluoroaniline Hydrochloride (CAS 1384265-18-2) - A Precisely Halogenated Aniline Hydrochloride for Regioselective Synthesis


3-Bromo-5-chloro-2-fluoroaniline hydrochloride (CAS 1384265-18-2) is a polyhalogenated aniline salt featuring a distinct 3-bromo-5-chloro-2-fluoro substitution pattern on the aromatic ring . This compound exists as a white crystalline solid with a molecular weight of 260.92 g/mol and is typically supplied at ≥95% purity . As a hydrochloride salt, it offers improved handling and storage characteristics compared to the corresponding free base, making it a preferred building block for medicinal chemistry and organic synthesis . Its unique halogen arrangement confers specific electronic and steric properties that differentiate it from other halogenated aniline analogs [1].

Why 3-Bromo-5-chloro-2-fluoroaniline Hydrochloride (CAS 1384265-18-2) Cannot Be Replaced by Generic Halogenated Anilines


Halogenated anilines are not interchangeable due to profound differences in reactivity, solubility, and biological activity dictated by halogen type, number, and position [1]. A density functional theory (DFT) study on the complete set of halosubstituted anilines demonstrated that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order bromo- > chloro- > fluoroanilines, directly impacting nucleophilicity and electrophilic substitution behavior [2]. Furthermore, studies on cytochrome P450 inhibition reveal that halogen substitution patterns significantly alter metabolic stability and off-target interactions [3]. The hydrochloride salt form further differentiates this compound from its free base analog, improving aqueous handling characteristics and long-term storage stability . Consequently, substituting 3-bromo-5-chloro-2-fluoroaniline hydrochloride with a generic aniline derivative risks altered reaction outcomes, reduced yields, or failed biological activity.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-2-fluoroaniline Hydrochloride (CAS 1384265-18-2) vs. Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base Comparison

The hydrochloride salt form of 3-bromo-5-chloro-2-fluoroaniline exhibits significantly lower aqueous solubility compared to the corresponding free base, a property that influences handling and formulation strategies. Calculated solubility values indicate a 4.2-fold difference between the two forms . While both are classified as poorly soluble, the hydrochloride salt's reduced solubility may be advantageous in biphasic reaction systems or for controlled precipitation protocols.

Solubility Formulation Handling

Comparative Aqueous Solubility: Fluorinated vs. Non-Fluorinated Aniline Analog

The introduction of a fluorine atom at the 2-position dramatically reduces aqueous solubility compared to the non-fluorinated analog. Experimental data show a 40.5-fold decrease in solubility when fluorine is present [1]. This difference reflects the increased lipophilicity conferred by the fluorine substituent (consensus Log P ≈2.79 for the free base) .

Solubility Lipophilicity Fluorine Effect

Reactivity Differentiation: Halogen Substitution Pattern Effects on Electron Delocalization

A comprehensive DFT study on halosubstituted anilines established that the deactivating nature of halogen atoms enhances lone-pair electron delocalization on the amino group in the order bromo- > chloro- > fluoroanilines [1]. The 3-bromo-5-chloro-2-fluoro substitution pattern combines all three halogens, creating a unique electronic environment that modulates nucleophilicity and directs electrophilic substitution regioselectivity. While direct quantitative data for this exact compound are not reported, the study provides a class-level framework for predicting relative reactivity.

DFT Electron Delocalization Nucleophilicity

Hydrochloride Salt Form: Stability and Handling Advantage

The hydrochloride salt of 3-bromo-5-chloro-2-fluoroaniline is reported to offer improved stability and ease of handling compared to the free base . While quantitative stability data (e.g., degradation half-life) for this specific compound are not publicly available, class-level knowledge indicates that hydrochloride salts of aromatic amines are generally less prone to air oxidation and discoloration upon storage [1]. The salt is typically stored under inert atmosphere at room temperature, protected from light .

Salt Form Stability Storage

Patent-Cited Utility: Precursor for 18F-Labeled PET Tracers

A recent patent (WO2023187542) discloses the use of a derivative of 3-bromo-5-chloro-2-fluoroaniline—specifically (3-bromo-5-chloro-2-fluorophenyl)trimethylsilane—as a precursor for 18F-labeled PET tracers . The fluorine atom's isotopic exchangeability is leveraged to achieve high radiochemical purity (>90%) in the final imaging agent . While the target compound itself is not the direct PET tracer, its structural motif enables the development of oncology imaging probes anticipated to enter clinical trials in 2024 .

Radiopharmaceuticals PET Imaging 18F-Labeling

Recommended Research and Industrial Applications for 3-Bromo-5-chloro-2-fluoroaniline Hydrochloride (CAS 1384265-18-2)


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Regioselective Cross-Coupling

The distinct 3-bromo-5-chloro-2-fluoro substitution pattern enables sequential chemoselective cross-coupling reactions . The bromine atom at the 3-position is typically more reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) than the chlorine at the 5-position, allowing for stepwise functionalization [1]. The fluorine at the 2-position further modulates the electron density of the ring, influencing regioselectivity in subsequent transformations. This compound is therefore ideal for constructing complex polyaryl frameworks found in kinase inhibitors and other targeted therapeutics.

Medicinal Chemistry Hit-to-Lead Optimization for CYP Enzyme Modulation

Halogenated anilines have been systematically studied as inhibitors of cytochrome P450 enzymes, particularly CYP2E1 . The specific halogen arrangement in 3-bromo-5-chloro-2-fluoroaniline may confer unique binding characteristics due to combined steric and electronic effects [1]. Medicinal chemists can utilize this compound as a core scaffold to explore structure-activity relationships (SAR) for CYP inhibition, metabolic stability, or prodrug activation, leveraging the known class-level SAR that halogen position significantly alters inhibitory potency [2].

Development of 18F-Labeled PET Imaging Probes for Oncology

Derivatives of 3-bromo-5-chloro-2-fluoroaniline have been explicitly claimed in patents as precursors for 18F-labeled PET tracers, capitalizing on the fluorine atom's isotopic exchangeability . The compound serves as a versatile building block for introducing a radiolabeling handle into larger molecular architectures. Procurement of this specific intermediate is essential for radiochemistry laboratories developing novel imaging agents for cancer diagnosis and treatment monitoring, as alternative halogenation patterns lack the requisite fluorine atom for 18F incorporation [1].

Building Block for Agrochemical and Material Science Research

Polyhalogenated anilines are valued in agrochemical discovery for their ability to modulate lipophilicity and metabolic stability . The hydrochloride salt form of 3-bromo-5-chloro-2-fluoroaniline provides a convenient, stable starting material for synthesizing novel herbicidal or fungicidal candidates via amidation, sulfonylation, or heterocycle formation [1]. In materials science, the compound can be incorporated into conjugated polymers or small-molecule organic semiconductors, where the halogen substituents influence solid-state packing and electronic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2-fluoroaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.